4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique combination of a pyrrolo[3,4-b]pyridine core and a thiazole moiety, which may confer specific biological activities. Its molecular formula is , and it has a molecular weight of 340.33 g/mol. The compound is classified under the category of pyrrolopyridines, which are known for their diverse pharmacological properties.
This compound can be synthesized from readily available starting materials through various synthetic routes. It belongs to the class of compounds that exhibit significant biological activity, particularly in the realm of drug discovery and development. The classification as a pyrrolopyridine derivative suggests potential interactions with biological targets, making it of interest for further research.
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide typically involves several key steps:
These methods highlight the complexity involved in synthesizing this compound and the importance of optimizing reaction conditions to achieve high purity and yield.
The molecular structure of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide can be represented by its IUPAC name and various structural formulas:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O4 |
| Molecular Weight | 340.33 g/mol |
| IUPAC Name | 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide |
| InChI Key | QKBOUCVPCPQZIH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)NC(=O)CCCN2C(=O)C3=C(C2=O)N=CC=C3 |
The structure indicates a complex arrangement of rings and functional groups that are crucial for its biological activity.
The compound can undergo various chemical reactions:
Reactions typically involve reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of conditions can significantly affect the outcome of these reactions.
The mechanism of action for 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide likely involves its interaction with specific molecular targets such as enzymes or receptors involved in key biological pathways. The structural features allow it to bind effectively to these targets, potentially modulating their activity and leading to desired biological effects.
The compound's physical properties include:
Key chemical properties include its stability under various conditions and reactivity with common reagents used in organic synthesis.
The potential applications of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide include:
This compound represents a promising area for further research due to its complex structure and potential therapeutic applications in various fields.
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2